

# Application Note: Quantifying Cation Mixing in NMC Cathodes Using Rietveld Refinement

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## Compound of Interest

Compound Name: *Lithium nickel*

Cat. No.: *B8467649*

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## Introduction: The Critical Role of Cation Mixing in NMC Cathode Performance

**Lithium nickel** manganese cobalt oxides (NMC) are a class of layered transition metal oxides that have become cornerstone cathode materials in high-energy-density lithium-ion batteries. The electrochemical performance of NMC cathodes, including their specific capacity, cycling stability, and rate capability, is intrinsically linked to their crystal structure. One of the most critical structural parameters influencing these properties is the degree of cation mixing, specifically the anti-site defects where  $\text{Ni}^{2+}$  ions occupy  $\text{Li}^+$  sites in the crystal lattice.<sup>[1][2]</sup> This phenomenon arises from the similar ionic radii of  $\text{Li}^+$  (0.76 Å) and  $\text{Ni}^{2+}$  (0.69 Å), which can lead to their partial exchange during synthesis and cycling.<sup>[3]</sup>

A high degree of cation mixing can impede the diffusion of lithium ions, leading to increased polarization, reduced capacity, and accelerated capacity fading.<sup>[1][3]</sup> Conversely, a small, controlled amount of cation mixing has been suggested to potentially enhance structural stability.<sup>[1]</sup> Therefore, the precise quantification of cation mixing is paramount for understanding structure-property relationships, optimizing synthesis protocols, and developing next-generation NMC cathode materials with enhanced performance and longevity.

This application note provides a comprehensive guide for researchers and scientists on the use of Rietveld refinement of X-ray diffraction (XRD) data to accurately quantify cation mixing in NMC cathodes. We will delve into the theoretical underpinnings, provide a detailed

experimental protocol, and offer insights into the refinement strategy, ensuring a robust and reliable analysis.

## Theoretical Background: The Power of Rietveld Refinement

Rietveld refinement is a powerful analytical technique that involves the fitting of a calculated powder diffraction pattern to an entire experimental pattern. This whole-pattern fitting approach allows for the extraction of detailed crystallographic information, including lattice parameters, atomic positions, site occupancy factors, and microstructural parameters.<sup>[4][5]</sup> The method is based on a least-squares minimization of the difference between the observed and calculated diffraction profiles.

For NMC cathodes, which typically crystallize in the  $\alpha$ -NaFeO<sub>2</sub>-type layered structure with the R-3m space group, Rietveld refinement is the gold standard for quantifying the extent of Li/Ni cation mixing.<sup>[6]</sup> The refinement process allows for the determination of the site occupancy factors of Li and Ni atoms on their respective crystallographic sites, providing a direct measure of the degree of anti-site defects.

## Experimental Protocol: From Sample Preparation to Data Acquisition

A high-quality XRD pattern is the foundation for a successful Rietveld refinement. This section outlines the key steps to obtain reliable data.

### Sample Preparation

- Homogenization: Ensure the NMC cathode powder is homogeneous. Gently grind the powder in an agate mortar and pestle to break up any agglomerates and ensure a random orientation of the crystallites.
- Sample Holder: Use a flat, zero-background sample holder (e.g., a single-crystal silicon holder) to minimize background scattering.
- Packing: Carefully pack the powder into the sample holder to achieve a smooth, flat surface. Avoid excessive pressure, which can induce preferred orientation of the crystallites.

## XRD Data Acquisition

- Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu K $\alpha$ ) is recommended.
- Scan Range: A wide 2 $\theta$  range is crucial for a robust refinement. A typical range of 10-120° is recommended to capture a sufficient number of Bragg reflections.
- Step Size and Dwell Time: Use a small step size (e.g., 0.01-0.02°) and a sufficiently long dwell time to ensure good counting statistics, especially for weak reflections at high 2 $\theta$  angles.

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## Rietveld Refinement Protocol for NMC Cathodes

This section provides a step-by-step guide to performing Rietveld refinement on XRD data of NMC cathodes to quantify cation mixing. Various software packages such as GSAS-II, FullProf, and TOPAS can be used for this purpose.<sup>[7][8]</sup>

### Initial Model Selection

- Crystallographic Information File (CIF): Start with a suitable CIF for the NMC composition being analyzed. The Crystallography Open Database (COD) and the Inorganic Crystal Structure Database (ICSD) are excellent resources for obtaining these files.<sup>[9]</sup> For NMC materials, the  $\alpha$ -NaFeO<sub>2</sub> structure type with the R-3m space group is the appropriate model.<sup>[10]</sup>
- Phase Identification: Confirm the presence of the NMC phase and identify any impurity phases in the XRD pattern.

### Refinement Strategy

A sequential refinement of parameters is crucial for a stable and meaningful refinement. The following sequence is recommended:

- Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function or other appropriate functions available in the software.
- Lattice Parameters and Zero Shift: Refine the lattice parameters (a and c) and the instrument zero shift.
- Peak Profile Parameters: Refine the peak profile parameters (e.g., Caglioti parameters U, V, W, and shape parameters) to accurately model the peak shapes.
- Atomic Positions: Refine the atomic positions. For the R-3m space group, only the z-coordinate of the oxygen atom is typically refined.
- Isotropic Displacement Parameters (Biso): Refine the isotropic displacement parameters for each atomic site. It is often necessary to constrain the Biso values for the transition metals (Ni, Mn, Co) to be the same.
- Site Occupancy Factors (SOFs) for Cation Mixing: This is the most critical step for quantifying cation mixing.
  - Model the Mixing: In the structural model, allow for the presence of Ni on the Li site (3b Wyckoff position) and Li on the transition metal site (3a Wyckoff position).
  - Constraints: To maintain the overall stoichiometry and charge neutrality, apply constraints to the site occupancies. A common constraint is that the sum of the occupancies of Li and Ni on the Li site is equal to 1, and the sum of the occupancies of Li, Ni, Mn, and Co on the transition metal site is equal to 1. Furthermore, the total amount of each element in the unit cell should be constrained to match the nominal composition.
  - Refine SOFs: Refine the site occupancy factors of Li and Ni on the 3b site. The refined value for the occupancy of Ni on the 3b site directly corresponds to the degree of cation mixing.

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## Evaluating the Refinement Quality

The quality of the Rietveld refinement is assessed by several figures of merit:

- Visual Inspection: The calculated pattern should visually match the observed pattern well. The difference plot (residual) should be close to a flat line with no systematic features.
- Goodness of Fit ( $\chi^2$ ): This value should be close to 1 for a good refinement.
- R-factors (Rp, Rwp): These values represent the weighted profile R-factor and the profile R-factor, respectively. Lower values indicate a better fit.

## Data Presentation and Interpretation

The primary output from this analysis is the percentage of Ni on the Li site, which quantifies the degree of cation mixing. This data should be presented clearly, often in a table alongside other refined structural parameters.

Parameter	Refined Value
Space Group	R-3m
a (Å)	Value
c (Å)	Value
Ni on Li site (%)	Value
Rwp (%)	Value
$\chi^2$	Value

A higher percentage of "Ni on Li site" indicates a greater degree of cation mixing. This value can then be correlated with the electrochemical performance of the NMC cathode. For instance, a higher degree of cation mixing is often associated with a lower initial discharge capacity and poorer capacity retention.[1][3]

## Trustworthiness and Best Practices

To ensure the reliability of the quantified cation mixing, consider the following:

- High-Quality Data: The importance of high-quality, high-resolution XRD data cannot be overstated.
- Appropriate Model: Start with a correct and well-justified structural model.
- Systematic Refinement: Follow a logical and sequential refinement strategy. Avoid refining too many parameters simultaneously, especially in the initial stages.
- Constraints: Use chemically sensible constraints to ensure the physical realism of the refined model.
- Cross-validation: If possible, compare the Rietveld refinement results with data from other characterization techniques, such as neutron diffraction or solid-state NMR, for validation.

## Conclusion

Rietveld refinement of powder XRD data is an indispensable tool for the quantitative analysis of cation mixing in NMC cathodes. By following the detailed protocols and best practices outlined in this application note, researchers can obtain reliable and accurate data on the degree of Li/Ni anti-site defects. This information is crucial for understanding the structure-property relationships in NMC materials, enabling the rational design and synthesis of next-generation cathodes for high-performance lithium-ion batteries.

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